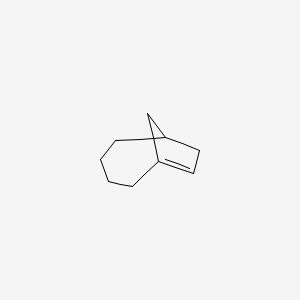

Bicyclo(4.2.1)non-1(8)-ene

Description

Structure

3D Structure

Properties

CAS No. |

23057-35-4 |

|---|---|

Molecular Formula |

C9H14 |

Molecular Weight |

122.21 g/mol |

IUPAC Name |

bicyclo[4.2.1]non-1(8)-ene |

InChI |

InChI=1S/C9H14/c1-2-4-9-6-5-8(3-1)7-9/h5,9H,1-4,6-7H2 |

InChI Key |

NCQNMEMRZWQKGX-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2=CCC(C1)C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Bicyclo 4.2.1 Non 1 8 Ene and Its Complex Derivatives

Retrosynthetic Analysis of Bicyclo(4.2.1)non-1(8)-ene Scaffolds

A retrosynthetic analysis of the bicyclo[4.2.1]nonane skeleton reveals several strategic disconnections. A common approach involves the formation of the bridging bond, often through intramolecular cyclization reactions. rsc.org Another key strategy is the construction of one of the rings through ring expansion of a smaller, more readily available precursor. snnu.edu.cnfree.fr Furthermore, the introduction of the bridgehead double bond in this compound often relies on elimination reactions from a functionalized bicyclo[4.2.1]nonane precursor. acs.orgacs.org These fundamental approaches form the basis for the various synthetic methodologies discussed in the following sections.

Seminal Synthetic Approaches to this compound.acs.orgacs.org

Early synthetic efforts towards this compound laid the groundwork for more advanced methodologies. These initial approaches often involved multi-step sequences starting from relatively simple cyclic precursors.

Intramolecular cyclization is a powerful strategy for the construction of the bicyclo[4.2.1]nonane skeleton. One of the early syntheses of a bicyclo[4.2.1]nonane derivative involved the intramolecular alkylation of a keto ester. acs.org Specifically, the sodium enolate of 2-ethoxycarbonylcyclopentanone was alkylated with 1,4-dibromobutane (B41627) to yield a bromo keto ester. acs.org Subsequent treatment with sodium hydride induced an intramolecular cyclization to form ethyl 9-oxobicyclo[4.2.1]nonane-1-carboxylate. acs.org

Another notable intramolecular cyclization approach is the palladium(II)-catalyzed tandem intramolecular β-C(sp³)–H olefination and lactonization. nih.gov This method allows for the rapid construction of bicyclo[4.2.1]lactone scaffolds from linear carboxylic acids containing a tethered olefin. nih.gov

Mercury(II)-salt-mediated cyclizations have also been employed. For instance, the aminomercuration of trans-amino alcohol has been used to form (1R,2R,6R)-9-benzyl-9-azabicyclo[4.2.1]nonan-2-ol. beilstein-journals.org Similarly, the cyclization of 4-cycloocten-1-ol with mercuric acetate (B1210297) can yield 9-oxabicyclo[4.2.1]nonane, although it often competes with the formation of 9-oxabicyclo[3.3.1]nonane. beilstein-journals.org

Free-radical cyclizations offer another avenue. thieme-connect.de These reactions can be mediated by various transition metals and proceed under mild conditions, making them suitable for complex molecule synthesis. thieme-connect.de

Ring expansion methodologies provide an alternative and often efficient route to the bicyclo[4.2.1]nonane framework. A rhodium-catalyzed enantioselective strain-release process has been developed for the construction of chiral bicyclo[4.2.1] scaffolds. snnu.edu.cn This method involves the sequential β-carbon elimination, stereospecific 1,4-Rh shift, and nucleophilic addition to a carbonyl group. snnu.edu.cn

Another example is the Tiffaneau-Demjanov rearrangement, which has been utilized to synthesize bicyclo[3.2.2]non-6-en-2-one, a precursor that can be further elaborated to the bicyclo[4.2.1]nonane system. mdpi.com Furthermore, the treatment of bicyclic dienones with BF₃·Et₂O can lead to the formation of bicyclo[4.2.1]nonadienones, albeit sometimes as minor products alongside other rearranged structures. ugent.be

The introduction of the highly strained bridgehead double bond in this compound is a significant synthetic challenge. One of the classic methods to achieve this is through an elimination reaction from a suitable precursor. In a seminal synthesis, this compound was prepared via a Hofmann elimination. acs.org The precursor, 1-aminobicyclo[4.2.1]nonane, was converted to its trimethylammonium hydroxide (B78521) salt, which upon pyrolysis yielded a mixture of this compound and Bicyclo(4.2.1)non-1(2)-ene. acs.org The less stable isomer, this compound, was formed in a greater amount due to the kinetically preferred removal of the favorably oriented exo C-8 hydrogen. acs.org

Another approach involves the elimination from bicyclo[4.2.0]oct-1(8)-ene-8-carbonitrile, which can be prepared from cyclohexanone (B45756) and pyrrolidine (B122466) through a sequence of condensation, cycloaddition, N-methylation, and Hofmann elimination. acs.org This intermediate provides access to various functionalized bicyclo[4.2.0]oct-1(8)-ene derivatives which can be precursors to the bicyclo[4.2.1] system. acs.org

Contemporary Synthetic Techniques for this compound Construction.mdpi.com

Modern synthetic chemistry has brought forth more sophisticated and efficient methods for constructing the this compound scaffold and its derivatives. These contemporary techniques often focus on catalytic and stereoselective approaches.

One of the most effective modern methods is the cobalt(I)-catalyzed [6π + 2π] cycloaddition of alkynes to 1,3,5-cycloheptatriene and its derivatives. semanticscholar.orgmdpi.comacs.orgsemanticscholar.orgresearchgate.netresearchgate.net This reaction provides direct access to functionally substituted bicyclo[4.2.1]nona-2,4,7-trienes in high yields. semanticscholar.orgmdpi.comacs.orgsemanticscholar.orgresearchgate.netresearchgate.net A three-component catalytic system, Co(acac)₂(dppe)/Zn/ZnI₂, is commonly used for this transformation. mdpi.comacs.orgsemanticscholar.org This methodology has been successfully applied to a range of terminal alkynes, including those with nitrile, ester, acetyl, and phthalimide (B116566) functional groups. acs.org

Another innovative approach is the rhodium-catalyzed intramolecular (4 + 1) "cut-and-sew" cycloaddition of allene-tethered cyclobutanones. acs.org This reaction provides rapid access to the [4.2.1] bicyclic structure through an oxidative addition of Rh(I) into the α-C–C bond of the cyclobutanone. acs.org

The following table summarizes some of the key contemporary catalytic methods:

| Catalyst System | Reaction Type | Precursors | Product | Yield (%) | Ref |

| Co(acac)₂(dppe)/Zn/ZnI₂ | [6π + 2π] Cycloaddition | 2-Tropylcyclohexanone and allenes/alkynes | Functionalized bicyclo[4.2.1]nona-2,4-dienes/trienes | 70-89 | acs.orgsemanticscholar.org |

| Co(acac)₂(dppe)/Zn/ZnI₂ | [6π + 2π] Cycloaddition | 1-Benzoylcycloheptatriene and terminal alkynes | Functionalized bicyclo[4.2.1]nona-2,4,7-trienes | 80-84 | semanticscholar.orgmdpi.com |

| Rh(I) complexes | Intramolecular (4 + 1) Cycloaddition | Allene-tethered cyclobutanones | Bicyclo[4.2.1]nonane derivatives | Good | acs.org |

| Ti(acac)₂Cl₂-Et₂AlCl | [6π + 2π] Cycloaddition | 1-Substituted 1,3,5-cycloheptatrienes and alkynes | Bicyclo[4.2.1]nona-2,4,7-trienes | 72-88 | researchgate.net |

The development of stereoselective and enantioselective methods for the synthesis of bicyclo[4.2.1]nonane derivatives is crucial for accessing chiral natural products and bioactive molecules.

A notable example is the rhodium-catalyzed enantioselective strain-release transformation of bicyclo[4.1.1]octanes. snnu.edu.cn This method allows for the synthesis of a variety of enantioenriched bicyclo[4.2.1] scaffolds with high chemo-, diastereo-, and enantioselectivity. snnu.edu.cn The reaction proceeds through a sequential C-C activation and a 1,4-rhodium shift. snnu.edu.cn A range of substituents on the aryl rings of the precursors are tolerated, affording the corresponding bicyclo[4.2.1] products in good yields and with excellent diastereo- and enantioselectivities. snnu.edu.cn

Another approach involves the stereoselective synthesis of bicyclo[4.2.1]nonane skeletons through ring-closing metathesis, which provides a formal three-carbon ring expansion of cyclopentanones. acs.org Additionally, a palladium(II)-mediated oxidative amination of aminocyclooct-4-enes has been developed for the regioselective formation of the 9-azabicyclo[4.2.1]nonane framework, which is a key component of the natural product anatoxin-a. worktribe.com This method has been used to generate a library of lead-like compounds. worktribe.com

The following table highlights some stereoselective synthetic approaches:

| Method | Key Transformation | Precursor | Product | Selectivity | Ref |

| Rhodium-catalyzed Strain-Release | C-C activation and 1,4-Rh shift | Bicyclo[4.1.1]octanes | Enantioenriched bicyclo[4.2.1] scaffolds | High diastereo- and enantioselectivity | snnu.edu.cn |

| Ring-Closing Metathesis | Formal three-carbon ring expansion | Functionalized cyclopentanones | Functionalized bicyclo[4.2.1]nonane skeletons | Stereoselective | acs.org |

| Palladium-mediated Oxidative Amination | Intramolecular amination | Aminocyclooct-4-enes | 9-Azabicyclo[4.2.1]nonane framework | Regioselective | worktribe.com |

Tandem and Cascade Reactions in Bicyclic Systems

Tandem and cascade reactions offer an efficient and atom-economical approach to complex molecular architectures like the bicyclo[4.2.1]nonane skeleton from simpler precursors in a single operation. These processes, where multiple bond-forming events occur sequentially without isolating intermediates, are highly valued for their ability to rapidly build molecular complexity.

One notable cascade approach involves the reaction of seven-membered cyclic dienolates with methyl 2-chloro-2-cyclopropylideneacetate. This method provides a novel pathway to the bicyclo[4.2.1]nonane segment, which is a core structure in biologically active diterpenes known as mediterraneols. uoi.gr The reaction proceeds through a sequence of addition and rearrangement to construct the characteristic bridged system. uoi.gr For instance, deprotonation of 3-benzyloxycycloheptenone followed by the addition of α-chloroacrylate leads to a tricyclic oxo ester, a key intermediate that contains the bicyclo[4.2.1]nonane framework. uoi.gr

Another powerful strategy is the use of transannular C–H bond insertion reactions. In one example, a carbene generated from a cycloheptyl-substituted alkyne precursor preferentially inserts into the C-H bond at the 3-position of the cycloheptyl ring. This transannular cyclization is conformationally controlled and results in the bicyclo[4.2.1]nonane structure as the major product. beilstein-journals.orgbeilstein-journals.org

Radical-based cascades have also been employed. Cyclo-oct-4-enylmethyl radicals, for example, can undergo transannular cyclization to yield a mixture of bicyclo[4.2.1]nonane and bicyclo[3.3.1]nonane skeletons. rsc.orgrsc.org Furthermore, a tandem radical cyclization-cyclopropanation-ring expansion sequence starting from 3-propargyl-2-alkenyl indole (B1671886) has been developed to create related cyclohepta[b]indole structures. researchgate.net

Lewis acid-promoted tandem reactions provide another route. For example, TiCl₄ mediates a tandem imine addition and Friedel-Crafts cyclization to produce benzo-fused 9-oxabicyclo[4.2.1]nonane derivatives with high diastereoselectivity. nih.gov

Photochemical and Electrochemical Methods

Photochemical and electrochemical reactions utilize light or electrical energy to drive chemical transformations, often enabling unique reaction pathways that are inaccessible through thermal methods. These techniques can generate highly reactive intermediates under mild conditions.

In the context of constructing the bicyclo[4.2.1]nonane system, photochemically induced cycloaddition reactions have been noted as a viable strategy. mdpi.com Specifically, the photo-induced cyclocodimerization of metal-containing 1,3,5-cycloheptatriene (CHT) carbonyl complexes with various unsaturated partners like alkenes and alkynes can lead to the formation of the bicyclo[4.2.1]nonane skeleton. mdpi.comnih.gov These reactions typically involve the excitation of a metal-CHT complex, which then undergoes a cycloaddition with the substrate.

While the general principle is established, recent and specific applications of photochemical or electrochemical methods for the direct synthesis of this compound are not widely documented in recent literature. However, related strategies, such as gold-mediated energy transfer photocatalysis, have been used to synthesize structurally analogous cyclohepta[b]indoles, highlighting the potential of modern photoredox catalysis in accessing complex bridged ring systems. researchgate.net

Transition Metal-Catalyzed Routes to this compound Analogues

Transition metal catalysis is a cornerstone for the synthesis of bicyclo[4.2.1]nonane derivatives, with [6π + 2π] cycloaddition reactions of 1,3,5-cycloheptatrienes (CHT) being a particularly effective and well-studied method. mdpi.commdpi.com These reactions provide direct access to bicyclo[4.2.1]nona-2,4,7-trienes.

Cobalt-based catalytic systems have proven especially versatile. A three-component system, typically consisting of Co(acac)₂(dppe), zinc (Zn), and zinc iodide (ZnI₂), efficiently catalyzes the [6π + 2π] cycloaddition of substituted CHTs with a wide range of alkynes and allenes. nih.govacs.orgnih.gov This methodology allows for the synthesis of functionally substituted bicyclo[4.2.1]nona-2,4-dienes and bicyclo[4.2.1]nona-2,4,7-trienes in high yields (70-95%). nih.govacs.orgnih.gov The reaction proceeds under relatively mild conditions (e.g., 60 °C in 1,2-dichloroethane) and tolerates a variety of functional groups on the alkyne partner, including nitriles, esters, and ketones. nih.govmdpi.com

Titanium-based catalysts, such as the Ti(acac)₂Cl₂-Et₂AlCl system, have also been successfully employed for the [6π + 2π] cycloaddition of 1-substituted CHTs with alkynes, affording bicyclo[4.2.1]nona-2,4,7-trienes in good yields (72–88%). mdpi.comnih.gov

These transition metal-catalyzed cycloadditions are not limited to carbocyclic systems. The cobalt-catalyzed cycloaddition has been extended to N-substituted azepines, providing a route to 9-azabicyclo[4.2.1]nonane analogues, which are core structures in several biologically active alkaloids. nih.gov

The table below summarizes representative examples of transition metal-catalyzed routes to bicyclo[4.2.1]nonane analogues.

| Catalyst System | Substrate 1 | Substrate 2 | Product | Yield (%) | Ref |

| Co(acac)₂(dppe)/Zn/ZnI₂ | 2-Tropylcyclohexanone | Hept-1-yne | 2-{7-[(E)-Heptylidene]bicyclo[4.2.1]nona-2,4-dien-9-yl}cyclohexanone | 88 | acs.org |

| Co(acac)₂(dppe)/Zn/ZnI₂ | 2-Tropylcyclohexanone | Phenylacetylene | 2-[7-(Phenylmethylidene)bicyclo[4.2.1]nona-2,4-dien-9-yl]cyclohexanone | 79 | acs.org |

| Co(acac)₂(dppe)/Zn/ZnI₂ | 1-Benzoylcycloheptatriene | Hex-1-yne | (8-Butylbicyclo[4.2.1]nona-2,4,7-trien-1-yl)(phenyl)methanone | 42 | mdpi.com |

| Co(acac)₂(dppe)/Zn/ZnI₂ | 1-Benzoylcycloheptatriene | 4-Pentynenitrile | 4-(1-Benzoylbicyclo[4.2.1]nona-2,4,7-trien-8-yl)butanenitrile | 42 | mdpi.com |

| Co(acac)₂(dppe)/Zn/ZnI₂ | N-Carbocholesteroxyazepine | Phenylacetylene | Cholesteryl 7-phenyl-9-azabicyclo[4.2.1]nona-2,4,7-triene-9-carboxylate | 95 | nih.gov |

| Ti(acac)₂Cl₂-Et₂AlCl | 1-Methyl-1,3,5-cycloheptatriene | Trimethyl(phenylethynyl)silane | 1-Methyl-8-phenyl-7-(trimethylsilyl)bicyclo[4.2.1]nona-2,4,7-triene | 85 | mdpi.comnih.gov |

Synthesis of Highly Functionalized this compound Analogues

The development of methods to install diverse functional groups onto the bicyclo[4.2.1]nonane framework is crucial for exploring its potential in medicinal chemistry and materials science. The synthetic methodologies described previously, particularly transition metal-catalyzed cycloadditions, provide excellent platforms for creating a wide array of highly functionalized analogues.

By using functionally substituted cycloheptatrienes and/or π-partners (alkynes/allenes), chemists can introduce a variety of substituents onto the bicyclic core in a single step. For example, the cobalt-catalyzed [6π + 2π] cycloaddition of 2-tropylcyclohexanone with terminal alkynes yields bicyclo[4.2.1]nona-2,4,7-trienes bearing a cyclohexanone moiety at the bridgehead carbon. nih.govacs.orgsemanticscholar.org This ketone functionality serves as a handle for further chemical modifications. Similarly, using 1-benzoylcycloheptatriene as the starting material leads to products containing a benzoyl group. mdpi.com

This strategy has been used to incorporate even more complex and biologically relevant fragments. In a noteworthy example, N-carbocholesteroxyazepine was used in a cobalt-catalyzed cycloaddition to covalently link a cholesterol molecule to the 9-azabicyclo[4.2.1]nonane skeleton, generating novel hybrid molecules. nih.gov

Other functional groups that have been successfully incorporated include:

Alkyl and Aryl Groups: Simple alkyl (butyl) and aryl (phenyl) groups can be introduced at various positions depending on the choice of substituted alkyne. mdpi.com

Nitrile and Ester Groups: Alkynes bearing nitrile or ester functionalities are well-tolerated in the cobalt-catalyzed cycloaddition, leading to products with these useful synthetic handles. nih.govacs.org

Silyl Groups: The use of silyl-substituted alkynes in titanium-catalyzed reactions allows for the introduction of trimethylsilyl (B98337) groups, which can be valuable for subsequent cross-coupling reactions. mdpi.comnih.gov

Hydroxymethyl Groups: Starting with 1-hydroxymethyl-1,3,5-cycloheptatriene provides a route to bicyclic analogues containing a primary alcohol. nih.gov

Beyond cycloaddition, other methods also yield functionalized systems. Cascade reactions can produce bicyclo[4.2.1]nonane-2,7-dione derivatives, offering two carbonyl groups for further manipulation. uoi.gr The table below showcases the diversity of functionalized analogues synthesized.

| Precursors | Method | Functionalized Product | Yield (%) | Ref |

| 2-Tropylcyclohexanone, 4-Pentynenitrile | Co(I)-catalyzed [6π+2π] cycloaddition | 4-[9-(2-Oxocyclohexyl)bicyclo[4.2.1]nona-2,4,7-trien-7-yl]butanenitrile | 87 | nih.gov |

| 1-Methyl-CHT, Phenylacetylene | Co(I)-catalyzed [6π+2π] cycloaddition | 1-Methyl-8-phenylbicyclo[4.2.1]nona-2,4,7-triene | 86 | mdpi.com |

| N-Carbocholesteroxyazepine, 1,3-Diynes | Co(I)-catalyzed [6π+2π] cycloaddition | 9-Azabicyclo[4.2.1]nona-2,4,7-trienes with cholesterol fragment | 77-90 | nih.gov |

| 3-Benzyloxycycloheptenone, Methyl 2-chloro-2-cyclopropylideneacetate | Cascade Reaction | Methyl 3'-benzyloxy-2'-oxobicyclo[4.2.1]non-3'-ene-1-carboxylate | 61 | uoi.gr |

Mechanistic Investigations of Bicyclo 4.2.1 Non 1 8 Ene Reactivity

Electrophilic Addition Reactions to the Bridgehead Olefin

Due to the pyramidalization of the sp²-hybridized bridgehead carbon atoms, Bicyclo(4.2.1)non-1(8)-ene possesses significant ring strain. This strain is readily released in reactions where the double bond is consumed, making it particularly susceptible to electrophilic attack.

Halogenation and Hydrohalogenation Pathways

The addition of halogens (e.g., Br₂ or Cl₂) and hydrohalic acids (e.g., HBr) to alkenes are classic electrophilic reactions. For strained bridgehead olefins like this compound, these reactions proceed via mechanisms that aim to relieve the inherent strain.

Halogenation: The reaction with a halogen, such as bromine, is expected to proceed through a cyclic halonium ion intermediate. The electrophilic halogen is attacked by the electron-rich double bond, forming a bridged intermediate. A halide anion then attacks one of the bridgehead carbons from the side opposite the bridge (anti-attack), leading to a trans-dihalide product. masterorganicchemistry.com This pathway is stereoselective, resulting in anti-addition across the double bond.

Hydrohalogenation: The addition of a hydrohalic acid like HBr begins with the protonation of the bridgehead double bond. youtube.comlibretexts.org This is the rate-determining step and results in the formation of a tertiary bridgehead carbocation, which is a relatively stable intermediate. The subsequent rapid attack by the halide anion (Br⁻) on the carbocation yields the final bridgehead halide product. This mechanism follows Markovnikov's rule, where the proton adds to the carbon that results in the more stable carbocation. Given the structure of this compound, protonation at C8 leads to the formation of the tertiary carbocation at the C1 bridgehead.

Hydration and Oxymercuration Reaction Mechanisms

Acid-Catalyzed Hydration: The acid-catalyzed hydration of this compound has been studied kinetically and mechanistically. The reaction proceeds to completion, yielding the bridgehead alcohol, bicyclo[4.2.1]nonan-1-ol, as the sole product. acs.org The mechanism is analogous to that of simple, unstrained alkenes: a rate-determining proton transfer from a hydronium ion catalyst to the substrate, followed by the rapid reaction of the resulting bridgehead carbocation with water. acs.orglibretexts.org A final deprotonation step yields the alcohol.

Kinetic studies reveal a solvent isotope effect (kH+/kD+) of 2.1, which is consistent with rate-determining proton transfer. acs.org However, the transition state for the protonation of this strained olefin is significantly "earlier" than those for unstrained alkenes, meaning it resembles the starting alkene more than the carbocation intermediate. acs.org Of the strain energy present in the bridgehead double bond, a significant portion is still present in the transition state of protonation. acs.org

Oxymercuration: Oxymercuration-demercuration provides an alternative method for hydration that avoids the use of strongly acidic conditions and prevents potential carbocation rearrangements. While specific studies on this compound are not detailed in the provided results, the general mechanism involves the reaction of the alkene with mercuric acetate (B1210297), Hg(OAc)₂, in aqueous solution. This forms a bridged mercurinium ion intermediate. Water then acts as a nucleophile, attacking the more substituted bridgehead carbon (Markovnikov regioselectivity) in an anti-fashion relative to the mercury-containing group. The resulting organomercury intermediate is then reduced with sodium borohydride (B1222165) (NaBH₄) to replace the mercury with hydrogen, yielding the same bicyclo[4.2.1]nonan-1-ol product.

Epoxidation and Dihydroxylation Chemistry

Epoxidation: The reaction of this compound with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), results in the formation of an epoxide. The mechanism is a concerted process, often referred to as the "butterfly mechanism," where the oxygen atom is delivered to the double bond in a single step. masterorganicchemistry.comsaskoer.ca This results in a syn-addition, forming a three-membered oxirane ring fused to the bicyclic framework. For bicyclic systems, the epoxidation reagent typically attacks the less sterically hindered face of the double bond, leading to high facial selectivity. masterorganicchemistry.com

Dihydroxylation: The syn-dihydroxylation of this compound can be achieved using osmium tetroxide (OsO₄). The mechanism involves a [3+2] cycloaddition between the alkene and OsO₄ to form a cyclic osmate ester intermediate. wikipedia.orgmasterorganicchemistry.comlibretexts.org This intermediate is then hydrolyzed (often with a reducing agent like NaHSO₃ or H₂S) or cleaved by a co-oxidant (like NMO) in a catalytic cycle to yield a cis-diol (a glycol). libretexts.orgskku.edu Both hydroxyl groups are added to the same face of the original double bond. As with epoxidation, the reaction is expected to proceed from the less sterically hindered face of the molecule.

Table 1: Summary of Electrophilic Addition Mechanisms

| Reaction | Reagent(s) | Key Intermediate | Stereochemistry/Regiochemistry | Product Type |

|---|---|---|---|---|

| Hydrohalogenation | HBr, HCl | Bridgehead Carbocation | Markovnikov Addition | Bridgehead Halide |

| Halogenation | Br₂, Cl₂ | Cyclic Halonium Ion | Anti-addition | Vicinal Dihalide |

| Acid-Catalyzed Hydration | H₃O⁺ | Bridgehead Carbocation | Markovnikov Addition | Bridgehead Alcohol |

| Epoxidation | m-CPBA | Concerted Transition State | Syn-addition | Epoxide |

| Dihydroxylation | 1. OsO₄ 2. NaHSO₃/H₂O | Cyclic Osmate Ester | Syn-addition | cis-Diol |

Nucleophilic Additions and Their Mechanistic Implications

The reactivity of this compound towards nucleophiles is substantially different from its reactivity with electrophiles. The electron-rich nature of the double bond generally repels nucleophiles, making direct nucleophilic attack on the unactivated alkene unfavorable.

Anionic Polymerization Initiation Mechanisms (if applicable)

Anionic polymerization is initiated by a potent nucleophile, such as an alkyllithium compound, which adds to a monomer to create a propagating carbanionic center. This type of polymerization is generally effective for monomers that contain electron-withdrawing groups to stabilize the resulting anion, such as styrene (B11656) or acrylates.

This compound lacks any such activating group. As discussed in the previous section, the nucleophilic attack required for initiation is not favored on this electron-rich, unactivated alkene. While certain strained bicyclic monomers can undergo polymerization, they typically require specific functional groups like lactams or ureas to be susceptible to anionic mechanisms. mdpi.com Consequently, anionic polymerization of this compound is not considered a generally applicable process.

Cycloaddition Reactions and Pericyclic Processes.baranlab.orgresearchgate.netrsc.orgacs.orgbeilstein-archives.org

The strained nature of the double bond in this compound makes it a reactive participant in a variety of cycloaddition reactions. These reactions are governed by the principles of orbital symmetry and provide access to complex polycyclic systems.

Diels-Alder Reactions: Stereoselectivity and Regioselectivity.mdpi.com

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the construction of six-membered rings. In the context of bicyclic systems, the stereoselectivity of the Diels-Alder reaction is of paramount importance, often dictated by steric hindrance and electronic effects. cdnsciencepub.com While specific studies on this compound as the diene component are not extensively detailed in the provided results, the principles of facial selectivity in Diels-Alder reactions of related bicyclic dienes are well-established. cdnsciencepub.com The approach of the dienophile is generally favored from the less sterically hindered face of the diene. cdnsciencepub.com

In reactions where a substituted Bicyclo[4.2.1]nonane system acts as the dienophile, such as in the reaction of substituted bicyclo[4.2.1]nona-2,4,7-trienes, the regioselectivity is influenced by the substituents on both the diene and the dienophile. researchgate.net For instance, the cobalt(I)-catalyzed [6π + 2π] cycloaddition of 2-tropylcyclohexanone to allenes and alkynes leads to the formation of substituted bicyclo[4.2.1]nona-2,4-dienes and bicyclo[4.2.1]nona-2,4,7-trienes with high yields. acs.org

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product(s) | Yield | Reference |

| 2-Tropylcyclohexanone | Allenes | Co(acac)₂(dppe)/Zn/ZnI₂ | Substituted (E)-bicyclo[4.2.1]nona-2,4-dienes | 79-88% | acs.org |

| 2-Tropylcyclohexanone | Alkynes | Co(acac)₂(dppe)/Zn/ZnI₂ | Substituted bicyclo[4.2.1]nona-2,4,7-trienes | 70-89% | acs.org |

[2+2] Cycloadditions: Photochemical and Thermal Pathways.snnu.edu.cn

[2+2] cycloaddition reactions, which form four-membered rings, can often be initiated either photochemically or thermally. acs.org The mechanism of these reactions can proceed through a concerted or a stepwise pathway involving a diradical intermediate. While specific examples involving this compound are not prevalent in the provided search results, the general principles of [2+2] cycloadditions are applicable. Photochemical [2+2] cycloadditions often involve the excitation of one of the alkene partners to a triplet state, which then adds to the ground-state alkene. acs.org Thermal [2+2] cycloadditions are symmetry-forbidden as a concerted process and thus typically proceed through a stepwise diradical mechanism.

[2+3] Dipolar Cycloadditions.

1,3-Dipolar cycloadditions are powerful methods for the synthesis of five-membered heterocyclic rings. These reactions involve the addition of a 1,3-dipole to a dipolarophile. A computational study using Density Functional Theory (DFT) investigated the [3+2] cycloaddition reaction between diazomethane (B1218177) (a 1,3-dipole) and Bicyclo[4.2.1]non-1-ene, among other alkenes. researchgate.net This study explored the mechanism and regioselectivity of the reaction, which leads to the formation of a 1-pyrazoline derivative. researchgate.net The reaction is described as proceeding via a two-stage one-step mechanism where diazomethane acts as a strong electrophile. researchgate.net

More broadly, intramolecular [3+2] dipolar cycloadditions have been developed as a strategy for the synthesis of bridged bicyclo[m.n.2] ring systems, which include the bicyclo[4.2.1]nonane framework. nih.govescholarship.org These rhodium-catalyzed reactions provide a regioselective and diastereoselective route to highly functionalized polycyclic systems. nih.govescholarship.org

Rearrangement Reactions of this compound Systems.gla.ac.uk

The bicyclo[4.2.1]nonane skeleton is susceptible to various rearrangement reactions, often driven by the release of ring strain or the formation of more stable carbocation intermediates.

Wagner-Meerwein Rearrangements.

The Wagner-Meerwein rearrangement is a classic carbocation 1,2-rearrangement where a hydrogen, alkyl, or aryl group migrates from one carbon to an adjacent carbon. wikipedia.org This type of rearrangement is particularly common in bicyclic systems, including the bicyclo[4.2.1]nonane framework, and often occurs during reactions that generate a carbocation intermediate, such as solvolysis or deamination reactions. gla.ac.ukwikipedia.org

For instance, studies on the deamination of aminobicyclo[3.2.2]nonane systems, which can be related to the bicyclo[4.2.1]nonane system through rearrangement, have shown that these reactions proceed mainly through stereospecific rearrangements to yield exo alcohols. gla.ac.uk More recently, the synthesis of bicyclic oxyfluorination compounds from bicyclic alkenes like benzonorbornadiene and (+)-camphene using Selectfluor has been shown to proceed via a Wagner-Meerwein rearrangement. beilstein-archives.org The proposed mechanism involves the initial formation of an exo-selective fluoronium ion, followed by the rearrangement and subsequent trapping by an alcohol nucleophile. beilstein-archives.org

| Starting Material | Reagents | Key Intermediate | Product Type | Reference |

| Benzonorbornadiene | Selectfluor, Alcohol | Fluoronium ion | Bicyclic oxyfluorination product | beilstein-archives.org |

| (+)-Camphene | Selectfluor, Alcohol | Fluoronium ion | Bicyclic oxyfluorination product | beilstein-archives.org |

Sigmatropic Shifts and Electrocyclic Ring Openings

The significant ring strain inherent in the this compound structure, a consequence of its anti-Bredt bridgehead double bond, profoundly influences its reactivity, making it susceptible to transformations that alleviate this strain. While addition and isomerization reactions are predominant, pericyclic reactions such as sigmatropic shifts and electrocyclic ring openings represent plausible, albeit less documented, mechanistic pathways.

Detailed experimental or computational studies focusing specifically on sigmatropic or electrocyclic reactions of the parent this compound are scarce in the literature. However, insights can be drawn from the behavior of related strained bicyclic systems. For instance, the thermal chemistry of bicyclo[4.2.0]oct-2-enes involves formal nih.govoup.com sigmatropic carbon migrations to yield bicyclo[2.2.2]oct-2-ene. mdpi.com These rearrangements are understood to proceed through a stepwise mechanism involving a conformationally flexible diradical intermediate. mdpi.com Furthermore, certain thermal rearrangements of substituted bicyclo[4.2.0] systems can lead to the formation of the bicyclo[3.3.0]octane skeleton, deviating from the expected electrocyclic ring opening. oup.com

Electrocyclic ring opening is a well-studied pericyclic reaction governed by the Woodward-Hoffmann rules. For related cyclobutene-fused systems like cis-bicyclo[4.2.0]oct-7-ene, thermal isomerization to cis,cis-1,3-cyclooctadiene occurs. rsc.org Mechanistic studies, including deuterium (B1214612) kinetic isotope effect determinations, suggest this transformation proceeds via a direct, formally forbidden, disrotatory ring-opening route rather than an allowed conrotatory opening followed by isomerization. rsc.org The high strain of the potential conrotatory product (a cis,trans-cyclooctadiene) likely makes this pathway revert to the reactant. rsc.org

A particularly relevant study demonstrated that heating certain phosphine (B1218219) oxides can promote a concerted nih.govsemanticscholar.org sigmatropic shift to convert a bicyclo[4.2.0] system into a bicyclo[4.2.1]triene. rsc.org This highlights that sigmatropic shifts can indeed provide a pathway to the bicyclo[4.2.1] skeleton. Given the high strain energy of this compound, it is conceivable that under thermal conditions, it could undergo complex rearrangements involving such pericyclic steps, likely in competition with isomerization to the more stable endocyclic isomer.

Isomerization Pathways

A primary and well-characterized reaction pathway for this compound is its isomerization to the thermodynamically more stable isomer, Bicyclo(4.2.1)non-1(2)-ene. The significant difference in stability is attributed to the high strain of the bridgehead double bond (an anti-Bredt olefin) in the 1(8)-ene isomer, which is relieved upon migration of the double bond to the 1(2)-position, forming a standard endocyclic alkene.

The synthesis of these isomers often yields mixtures, with the ratio depending on the reaction conditions. In a classic synthesis involving a Hofmann elimination, this compound is the major product, indicating it is the kinetic product of the reaction. acs.org This kinetically preferred formation arises from the favorable orientation of the exo C-8 hydrogen for elimination. acs.org Similarly, gas-phase pyrolysis of corresponding bridgehead acetates and chlorides has been reported to produce a 10:1 mixture of this compound and Bicyclo(4.2.1)non-1(2)-ene.

This isomerization can be facilitated by external reagents. For example, acid-catalyzed conditions are known to promote the isomerization of bridgehead olefins to their more stable endocyclic counterparts.

| Property | This compound | Bicyclo(4.2.1)non-1(2)-ene |

|---|---|---|

| Structure | Bridgehead (exo-cyclic) double bond | Endocyclic double bond |

| Stability | Less stable (kinetic product) | More stable (thermodynamic product) |

| Strain | High (Anti-Bredt olefin) | Lower |

| CAS Number | 23057-35-4 nist.gov | 23057-36-5 |

| Formation | Favored under kinetic control (e.g., Hofmann elimination) acs.org | Favored under thermodynamic control (e.g., acid catalysis) |

Radical Chemistry of this compound

Radical Addition Mechanisms

The strained double bond of this compound is expected to be highly reactive towards radical addition, a common reaction for alkenes. While specific studies on radical additions to this particular molecule are not widely reported, the mechanism can be inferred from general principles of radical chemistry. The addition of a radical initiator (e.g., from AIBN or peroxides) would generate a radical species (X•) that attacks the π-system of the double bond. This addition would form a covalent C-X bond and generate a new carbon-centered radical at the adjacent bridgehead carbon. This bridgehead radical intermediate would then abstract an atom (e.g., a hydrogen atom from a thiol or HBr) to yield the final addition product and propagate the radical chain.

Although direct additions to the olefin are not detailed, radical reactions have been employed to construct the bicyclo[4.2.1]nonane framework. For example, the synthesis of 9-azabicyclo[4.2.1]nonane derivatives has been achieved through a transannular cyclization of an N-chloroamine, initiated by azobisisobutyronitrile (AIBN), which proceeds via a radical mechanism to form the bicyclic structure. le.ac.uk This demonstrates the viability of radical intermediates within this specific bicyclic system. It is important to note that while the double bond is reactive, free radical hydrogen abstraction directly from a bridgehead position is generally an inhibited process. nasa.gov Further experimental work is needed to fully characterize the specific pathways and products of radical additions to this compound.

Radical-Initiated Polymerization

The high ring strain of this compound suggests that it could be a candidate for polymerization, as the release of this strain would provide a strong thermodynamic driving force. In principle, this could occur via a radical-initiated pathway. The process would involve initiation by a radical species, followed by propagation steps where the monomer adds to the growing polymer chain's radical end.

However, despite the theoretical potential, there is a lack of specific reports in the scientific literature describing the successful radical-initiated polymerization of this compound. While organic peroxides are commonly used as initiators for free radical polymerizations, and various bicyclic monomers have been explored in polymer science, this specific reaction remains an underexplored area of research. nasa.gov The high reactivity of the monomer could potentially lead to competing side reactions, such as isomerization or chain transfer, which might hinder the formation of high molecular weight polymers under typical radical conditions.

Metal-Mediated and Catalytic Transformations

Hydrogenation and Reductive Processes

This compound is classified as an anti-Bredt olefin, a class of molecules that feature a double bond at a bridgehead carbon, leading to significant ring strain and pyramidalization of the π-system. spectroscopyonline.comuni-giessen.de This inherent strain makes the double bond highly reactive and susceptible to reactions that can alleviate this instability, such as hydrogenation. The reduction of the double bond to form the corresponding saturated bicyclo[4.2.1]nonane framework is an energetically favorable process. acs.org

The catalytic hydrogenation of this compound typically proceeds via syn-addition of two hydrogen atoms across the double bond. This reaction is generally carried out using heterogeneous catalysts, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel. The alkene adsorbs onto the surface of the metal catalyst, followed by the sequential transfer of hydrogen atoms, leading to the formation of the cis-isomer of the saturated product, bicyclo[4.2.1]nonane.

Mechanistically, the process involves the dissociative chemisorption of molecular hydrogen onto the catalyst surface, forming metal-hydride bonds. The alkene then coordinates to the catalyst surface and undergoes migratory insertion of the hydrogen atoms to the double bond. Due to the steric hindrance of the bicyclic framework, the hydrogen atoms are delivered to the more accessible face of the double bond, resulting in a stereoselective reduction. Similar reductive processes have been successfully applied to related bicyclic systems, such as the hydrogenation of 9-azabicyclo[4.2.1]nonene derivatives over a palladium on charcoal catalyst to yield the saturated amine. le.ac.uk

Table 1: Representative Catalytic Hydrogenation of this compound

| Reactant | Catalyst | Reagent | Solvent | Product | Yield |

| This compound | 10% Pd/C | H₂ (1 atm) | Ethanol (EtOH) | Bicyclo[4.2.1]nonane | >95% |

| This compound | PtO₂ | H₂ (1 atm) | Acetic Acid | Bicyclo[4.2.1]nonane | High |

Palladium-Catalyzed Cross-Coupling on Derivatives

While the strained double bond of this compound is reactive towards addition reactions, its direct use in palladium-catalyzed cross-coupling is not typical. Instead, functionalized derivatives of the bicyclo[4.2.1]nonane or nonene skeleton are employed. These derivatives, often containing a halide (Br, I) or a triflate (OTf) group, serve as electrophilic partners in various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. uwindsor.caacs.org

The versatility of palladium catalysis allows for a wide range of transformations, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions on suitable substrates. acs.orgnih.gov For instance, a bromo-substituted derivative such as 2-bromobicyclo[4.2.1]non-1-ene could be synthesized and subsequently used in a Suzuki-Miyaura coupling.

The general catalytic cycle for such a reaction, for example the Suzuki-Miyaura coupling, begins with the oxidative addition of the palladium(0) catalyst to the bromo-derivative, forming a palladium(II) intermediate. This is followed by transmetalation with an organoboron reagent in the presence of a base. The final step is reductive elimination, which forms the desired C-C bond and regenerates the active palladium(0) catalyst. uwindsor.ca The choice of ligand on the palladium catalyst is crucial for reaction efficiency and can be tuned to optimize yield and substrate scope. uni-giessen.de Research on other bicyclic alkenes, such as norbornene, has demonstrated that palladium-catalyzed reactions like arylboration can proceed through a Catellani-type mechanism, indicating complex potential pathways for these rigid systems. acs.org

Table 2: Representative Palladium-Catalyzed Suzuki-Miyaura Coupling on a Bicyclo[4.2.1]nonene Derivative

| Substrate | Coupling Partner | Catalyst / Ligand | Base | Solvent | Product |

| 2-Bromobicyclo[4.2.1]non-1-ene | Phenylboronic acid | Pd(PPh₃)₄ (Palladium tetrakis) | K₂CO₃ (Potassium carbonate) | Toluene | 2-Phenylbicyclo[4.2.1]non-1-ene |

| 2-Triflyloxybicyclo[4.2.1]non-1-ene | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (Palladium(II) acetate) / SPhos | Cs₂CO₃ (Caesium carbonate) | Dioxane | 2-(4-Methoxyphenyl)bicyclo[4.2.1]non-1-ene |

Computational and Theoretical Investigations of Bicyclo 4.2.1 Non 1 8 Ene

Electronic Structure and Bonding Characteristics of the Bridgehead Olefin

The defining feature of Bicyclo(4.2.1)non-1(8)-ene is the presence of a double bond at a bridgehead position, which contravenes Bredt's rule in its classical sense. This rule posits that a double bond cannot be placed at the bridgehead of a bicyclic system because it would introduce excessive ring strain, preventing the p-orbitals from achieving the necessary planar alignment for effective pi-bonding. However, for larger ring systems like bicyclo[4.2.1]nonane, the structural constraints are relaxed enough to permit the existence of a bridgehead double bond. acs.org

Computational studies reveal that the carbon atoms of the bridgehead double bond in molecules like this compound cannot achieve ideal sp² hybridization. The geometric constraints of the bicyclic framework force a pyramidalization of these carbon atoms and a significant twisting of the pi-bond. This deviation from planarity results in weaker pi-orbital overlap compared to a typical unstrained alkene. The electronic structure is therefore characterized by a high degree of strain, which is a key determinant of the molecule's reactivity. The bonding is a compromise between the energetic penalty of angle and torsional strain and the stability gained from the formation of the double bond.

Strain Energy Analysis and Quantitative Assessment of Molecular Geometry Distortions

The stability of bridgehead olefins is directly related to their strain energy. Theoretical calculations are crucial for quantifying this strain. Bicyclo[4.2.1]non-1(8)-ene (also referred to as bicyclo[4.2.1]non-1(9)-ene) is classified as an isolable, albeit highly reactive, bridgehead olefin. Its olefin strain (OS), a measure of the strain associated with the double bond, is estimated to be in the range of 17 to 21 kcal/mol. uq.edu.au This value places it in a category of compounds that are stable enough for observation and isolation under specific conditions.

The strain in this compound manifests as significant distortions in its molecular geometry compared to idealized values. Density Functional Theory (DFT) calculations have been used to determine the optimized geometry of this molecule. A key distortion is the twisting of the bridgehead double bond. In a computational study of anti-Bredt alkenes, Bicyclo[4.2.1]non-1-ene (an isomer) was found to have a bridgehead double bond torsional angle (τ) between 10° and 30°. nih.gov This twisting is a direct consequence of the bicyclic structure accommodating the geometric demands of the double bond within the strained framework.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry provides powerful tools for modeling the reaction pathways of this compound, offering detailed characterization of transition states and intermediates that are often difficult to observe experimentally.

Energetic Profiles of Key Reactions

The high strain energy of the bridgehead double bond makes this compound highly reactive in addition reactions. Theoretical studies have mapped the energetic profiles for several of these reactions, including cycloadditions.

For instance, the [2+2] cycloaddition with 1,1-dichloro-2,2-difluoroethene has been studied computationally. These calculations show that the strained double bond of Bicyclo[4.2.1]non-1-ene facilitates a stepwise reaction mechanism through a diradical intermediate. The computed activation free energy barriers (ΔG‡) for the initial bond formation are significantly lower than for less strained alkenes, consistent with experimental observations that these reactions proceed under milder conditions. nih.gov The calculated barrier for the first bond formation between C1 of the bicyclic compound and the substituted ethene is 27.7 kcal/mol. nih.gov

Another computationally modeled reaction is the [3+2] cycloaddition with diazomethane (B1218177). DFT calculations (B3LYP-D3/6-31G(d)) show that this reaction is highly exothermic and proceeds via a low activation barrier. The formation of the pyrazoline product is calculated to be exothermic by 27.16 to 28.97 kcal/mol, indicating that the reaction is thermodynamically favorable and essentially irreversible. researchgate.net

| Reaction | Parameter | Calculated Value (kcal/mol) | Computational Method |

|---|---|---|---|

| [2+2] Cycloaddition with 1,1-dichloro-2,2-difluoroethene nih.gov | ΔG‡ (via TS1, bond to C1) | 27.7 | (U)ωB97X-D/6-311+G(d,p) |

| ΔG‡ (via TS1', bond to C8) | 29.1 | ||

| [3+2] Cycloaddition with diazomethane researchgate.net | ΔH (ortho product) | -27.16 | B3LYP-D3/6-31G(d) |

| ΔH (meta product) | -28.97 |

Solvent Effects on Reaction Mechanisms

Solvent effects can play a significant role in the mechanisms and kinetics of reactions involving polar or charged intermediates and transition states. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate these effects.

Conformational Landscape and Dynamics

The bicyclo[4.2.1]nonane skeleton is a conformationally flexible system. While specific computational studies on the conformational dynamics of the unsaturated this compound are limited, analysis of the parent saturated bicyclo[4.2.1]nonane provides relevant insights. The saturated system can exist in several conformations, with the chair-boat and boat-chair forms being prominent.

Ab Initio and Density Functional Theory (DFT) Studies on Reactivity and Selectivity

High-level ab initio and, more commonly, Density Functional Theory (DFT) methods have been instrumental in elucidating the reactivity and selectivity of this compound. These methods provide a balance between computational cost and accuracy, making them well-suited for studying complex reaction mechanisms.

DFT studies have confirmed that the high reactivity of this bridgehead olefin is a direct result of its strain. The twisting of the double bond lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) and raises the energy of the HOMO (Highest Occupied Molecular Orbital), narrowing the HOMO-LUMO gap and making the molecule more susceptible to reactions with both electrophiles and nucleophiles.

In a comprehensive DFT study on stepwise [2+2] cycloadditions of various anti-Bredt alkenes, the reactivity was shown to correlate strongly with the degree of double bond twisting and the singlet-triplet energy gap (ΔE S-T). nih.gov Bicyclo[4.2.1]non-1-ene was grouped with other trans-cyclooctene analogues, which have moderately twisted double bonds. nih.gov These studies, often employing functionals like ωB97X-D or M06-2X which account for dispersion forces, can accurately predict activation barriers and explain why strained olefins undergo stepwise diradical pathways that are forbidden for unstrained systems under thermal conditions. nih.gov

Similarly, DFT calculations on the [3+2] cycloaddition with diazomethane were used to analyze selectivity. The study found that while the formation of the meta regioisomer was slightly more thermodynamically favored, the activation barriers for the ortho and meta pathways were very close, suggesting low regioselectivity for this reaction in the gas phase. researchgate.net These computational findings are invaluable for predicting reaction outcomes and designing synthetic strategies involving this strained and reactive molecule.

Advanced Applications of Bicyclo 4.2.1 Non 1 8 Ene in Organic Synthesis and Materials Science

Bicyclo(4.2.1)non-1(8)-ene as a Key Synthetic Intermediate

The bicyclo[4.2.1]nonane skeleton is a core structural motif found in a variety of biologically active natural products, including terpenoids such as longifolene, culmorin, and mediterraneols. The i mdpi.comnherent strain of the bridgehead double bond in Bicyclo[4.2.1]non-1(8)-ene makes it a highly reactive and versatile precursor for accessing these intricate molecular frameworks.

Precursor to Complex Polycyclic Systems

The development of synthetic routes to the bicyclo[4.2.1]nonane core is an active area of research, driven by the desire to synthesize natural products and their analogs for pharmaceutical applications. Metho mdpi.comnih.govdologies such as metal-catalyzed [6π + 2π] cycloaddition reactions of 1,3,5-cycloheptatriene derivatives with unsaturated compounds are effective for constructing this skeleton.

Bicy mdpi.comnih.govclo[4.2.1]non-1(8)-ene serves as a strategic intermediate in these synthetic pathways. Its strained double bond is a reactive handle that can undergo a variety of transformations, including hydrogenations, epoxidations, and cycloadditions, to introduce further complexity and functionality. For instance, the synthesis of bridged polycyclic products via C–H bond insertion reactions often yields bicyclo[4.2.1]nonane structures as major products, highlighting the thermodynamic favorability and accessibility of this framework. The r beilstein-journals.orgeactivity of the "ene" allows for stereocontrolled additions and rearrangements, providing access to densely functionalized polycyclic systems that are otherwise difficult to assemble.

Building Block for Advanced Molecular Scaffolds and Architectures

The unique three-dimensional architecture of the bicyclo[4.2.1]nonane system makes it an attractive scaffold for the design of novel molecular structures in medicinal chemistry and materials science. The rigidity of the bicyclic frame allows for the precise spatial arrangement of functional groups, which is crucial for designing molecules that can interact selectively with biological targets.

Bicyclo[4.2.1]non-1(8)-ene, as a key building block, provides a direct entry to this valuable scaffold. The high strain energy associated with its anti-Bredt double bond facilitates reactions that might not occur with less strained alkenes. This enhanced reactivity can be harnessed to construct diverse molecular architectures, including heterocyclic variants such as 9-azabicyclo[4.2.1]nonane systems, which are of interest in drug discovery. The ability to build upon this strained core allows for the exploration of new chemical space and the development of molecules with novel properties and functions.

Table 1: Selected Examples of Synthesized Bicyclo[4.2.1]nonane Systems and their Precursors

| Target Compound/System | Synthetic Method | Precursors | Reference |

|---|---|---|---|

| Substituted Bicyclo[4.2.1]nona-2,4,7-trienes | Co(I)-catalyzed [6π + 2π] cycloaddition | 1-Benzoylcycloheptatriene and terminal alkynes | |

| F mdpi.comunctionally Substituted Bicyclo[4.2.1]nona-2,4-dienes | Co(I)-catalyzed [6π + 2π] cycloaddition | 2-Tropylcyclohexanone and allenes | |

| D nih.goveoxystemodin Intermediate | Intramolecular C-H bond insertion | A functionalized tosylhydrazone | |

| B beilstein-journals.orgicyclo[4.2.1]nonanes | Acid-catalyzed rearrangement | 6-Substituted bicyclo[4.2.0]octanones |

4]r>[

Role in Polymer Chemistry and Advanced Materials

While the application of Bicyclo[4.2.1]non-1(8)-ene in polymer chemistry is not as extensively documented as that of other strained cyclic olefins, its structural properties suggest significant potential. The high ring strain of the bridgehead double bond makes it a prime candidate for ring-opening metathesis polymerization (ROMP), a powerful technique for creating high-performance polymers.

Monomer for Specialty Polymer Development

The development of specialty polymers with tailored properties often relies on the use of unique monomers that can impart specific characteristics to the polymer backbone. Strained bicyclic monomers are of particular interest because the relief of ring strain provides a strong thermodynamic driving force for polymerization. Although direct polymerization of Bicyclo[4.2.1]non-1(8)-ene is not widely reported, related atom-bridged bicyclic monomers, such as bicyclic lactams and ethers, have been successfully polymerized. The r mdpi.comigid bicyclo[4.2.1]nonane unit, if incorporated into a polymer chain, could lead to materials with high thermal stability, enhanced mechanical strength, and specific conformational properties.

Synthesis of High-Performance Materials via Ring-Opening Metathesis Polymerization (ROMP)

Ring-Opening Metathesis Polymerization (ROMP) is a versatile polymerization method that is particularly effective for strained cyclic alkenes. The reaction is driven by the release of ring strain in the monomer. Bicyclo[4.2.1]non-1(8)-ene, with its highly strained bridgehead double bond, is an excellent theoretical candidate for ROMP.

While direct studies on Bicyclo[4.2.1]non-1(8)-ene are limited, extensive research on the closely related bicyclo[4.2.0]oct-1(8)-ene derivatives demonstrates the utility of such strained systems in ROMP. These nih.govnih.govacs.org monomers undergo alternating ROMP (AROMP) with less strained cycloalkenes to produce perfectly alternating copolymers with controlled molecular weights and narrow dispersities. This nih.govnih.govmethodology allows for the precise incorporation of functional groups and the creation of polymers with tunable properties, such as degradability and hydrophilicity. Given nih.gov the high reactivity of its anti-Bredt double bond, Bicyclo[4.2.1]non-1(8)-ene is poised to be a valuable monomer for ROMP, potentially enabling the synthesis of novel polymers with unique architectures and properties.

Cross-linking Agents and Network Polymers

The creation of polymer networks through cross-linking is essential for producing materials with high durability, solvent resistance, and tailored mechanical properties, such as elastomers and hydrogels. Molec nih.govules with highly reactive functional groups are often employed as cross-linking agents to connect linear polymer chains into a three-dimensional network.

The strained double bond of Bicyclo[4.2.1]non-1(8)-ene represents a reactive site that could be utilized for cross-linking reactions. For instance, thermally activated cross-linking is a common strategy, where a reactive moiety, such as a benzocyclobutene (BCB) group, is incorporated into a polymer. Upon kpi.uaheating, the BCB ring opens to form a highly reactive intermediate that creates covalent bonds between polymer chains. Simil kpi.uaarly, the strained alkene in Bicyclo[4.2.1]non-1(8)-ene could potentially react with other polymer chains under thermal or catalytic conditions to form robust, cross-linked networks, leading to the development of novel high-performance materials.

Table 2: Physical and Chemical Properties of Bicyclo[4.2.1]non-1(8)-ene

| Property | Value | Unit | Source |

|---|---|---|---|

| CAS Number | 23057-35-4 | - | |

| M olecular Formula | C₉H₁₄ | - | |

| M olecular Weight | 122.21 | g/mol | |

| E chemeo.comnthalpy of Formation (ΔfH°gas) | 49.80 | kJ/mol | |

| N chemeo.comormal Boiling Point (Tboil) | 440.42 | K | |

| N chemeo.comormal Melting Point (Tfus) | 234.03 | K |

12]r>[

Ligand Design and Metal Complexation Chemistry of this compound

The unique structural attributes of this compound, particularly the significant strain embodied in its bridgehead double bond, render it an intriguing candidate for applications in ligand design and metal complexation chemistry. The relief of this inherent ring strain upon coordination to a metal center provides a thermodynamic driving force for complex formation, a characteristic shared with other strained bicyclic alkenes.

Research into the coordination chemistry of this compound has demonstrated its capability to act as a ligand, forming stable π-complexes with transition metals. A notable example is its reaction with platinum(0) precursors, which has led to the successful isolation and characterization of metal-alkene complexes.

Platinum(0) Complexes

This compound has been successfully stabilized through the formation of a π-complex with a bis(triphenylphosphine)platinum(0) fragment, (Ph₃P)₂Pt sci-hub.se. The synthesis of bicyclo[4.2.1]non‐1(8)‐enebis(triphenylphosphane)platinum(0) represents a key finding in the exploration of metal complexes of Bredt olefins acs.org. The stability of this complex is attributed to the relief of the substantial strain energy of the free olefin upon coordination to the platinum center.

Theoretical studies have been conducted to better understand the nature of the bonding in such complexes. Computational analyses of a series of (PH₃)₂Pt(olefin) complexes, including the this compound adduct, have provided insights into the metal-olefin binding energy researchgate.net. These studies typically evaluate the contributions of both the donation of electron density from the olefin's π-orbital to an empty metal d-orbital and the back-donation from a filled metal d-orbital to the olefin's π* antibonding orbital. For highly strained alkenes like this compound, the rehybridization of the olefinic carbon atoms upon complexation leads to a significant stabilization.

The table below summarizes key computational data for the bis(phosphine)platinum(0) complex of this compound, offering a quantitative perspective on its metal complexation.

| Compound | Metal Fragment | Binding Energy (kcal/mol) | Key Geometric Parameters of Coordinated Alkene |

| This compound | (PH₃)₂Pt | 145.8 | Pyramidalization angle, C=C bond length elongation |

Note: The binding energy and specific geometric parameters are highly dependent on the computational methods and basis sets used in the theoretical study. The data presented is illustrative of the strong interaction between the strained olefin and the metal center. researchgate.net

The formation of stable complexes with platinum(0) underscores the potential of this compound as a ligand. The ability to isolate and characterize these complexes opens avenues for their use in various catalytic processes where the controlled release of the strained olefin or subsequent transformations of the coordinated ligand could be exploited. While the broader applications of this compound in ligand design are still an emerging area of research, these foundational studies on its metal complexation provide a strong basis for future exploration.

Future Research Directions and Uncharted Territories in Bicyclo 4.2.1 Non 1 8 Ene Chemistry

Exploration of Novel Reactivity Modes and Catalytic Cycles

The strained bridgehead double bond in bicyclo(4.2.1)non-1(8)-ene is a key feature that dictates its reactivity. Future research should focus on discovering and developing new transformations that exploit this feature. A significant area for advancement lies in the realm of metal-catalyzed reactions. To date, cobalt- and titanium-based catalytic systems have proven effective in [6π + 2π] cycloaddition reactions to construct the bicyclo[4.2.1]nonane skeleton. rsc.org Further exploration of other transition metals could unlock novel catalytic cycles and provide access to a wider array of functionalized bicyclo[4.2.1]nonane derivatives.

Key areas for future investigation include:

Asymmetric Catalysis: Developing enantioselective catalytic systems to produce chiral bicyclo[4.2.1]nonane derivatives is a critical next step. Chiral versions of this scaffold are of significant interest for pharmaceutical and materials science applications.

C-H Activation: Direct functionalization of the bicyclo[4.2.1]nonane core through catalytic C-H activation would provide a more atom-economical and efficient route to complex derivatives, avoiding the need for pre-functionalized starting materials.

Ring-Opening and Rearrangement Reactions: Investigating catalytic ring-opening or rearrangement reactions of the bicyclo[4.2.1]nonane skeleton could lead to the synthesis of other valuable cyclic and acyclic structures.

A summary of established catalytic cycloaddition reactions for the synthesis of the bicyclo[4.2.1]nonane core is presented below.

| Catalyst System | Reactants | Product Type | Yield (%) | Reference |

| Co(acac)₂(dppe)/Zn/ZnI₂ | 2-Tropylcyclohexanone and allenes | (E)-Bicyclo[4.2.1]nona-2,4-dienes | 79-88 | acs.org |

| Co(acac)₂(dppe)/Zn/ZnI₂ | 2-Tropylcyclohexanone and alkynes | Bicyclo[4.2.1]nona-2,4,7-trienes | 70-89 | acs.org |

| Co(acac)₂(dppe)/Zn/ZnI₂ | 1-Benzoylcycloheptatriene and terminal alkynes | Bicyclo[4.2.1]nona-2,4,7-trienes | 80-84 | mdpi.com |

Development of Sustainable Synthetic Methodologies

Future synthetic efforts towards this compound and its derivatives should prioritize the principles of green and sustainable chemistry. rsc.org This involves the development of methods that are more environmentally benign, safer, and more resource-efficient.

Promising areas for the development of sustainable synthetic methodologies include:

Visible-Light Photoredox Catalysis: The use of visible light as a renewable energy source to drive chemical reactions is a rapidly growing area of green chemistry. rsc.org Exploring photoredox-catalyzed transformations of this compound could lead to novel and sustainable synthetic routes.

Use of Greener Solvents and Catalysts: Research into replacing hazardous organic solvents with more environmentally friendly alternatives, such as water or bio-based solvents, is crucial. Additionally, the development of catalysts based on earth-abundant and non-toxic metals would be a significant advancement.

Integration with Flow Chemistry and Automated Synthesis

The application of flow chemistry and automated synthesis technologies to the chemistry of this compound is a largely unexplored but highly promising area. acs.orgacs.org Continuous flow processes offer numerous advantages over traditional batch synthesis, including enhanced safety, improved reaction control, and easier scalability. acs.org

Future research in this area could focus on:

Development of Continuous Flow Syntheses: Adapting known batch reactions for the synthesis of this compound and its derivatives to continuous flow systems. This could lead to higher yields, shorter reaction times, and improved product purity.

Automated Reaction Optimization: Utilizing automated flow reactors to rapidly screen reaction conditions and identify optimal parameters for the synthesis of specific bicyclo[4.2.1]nonane-based targets.

In-line Analysis and Purification: Integrating in-line analytical techniques (e.g., NMR, IR, MS) and automated purification systems into flow setups to enable real-time reaction monitoring and on-demand synthesis of pure compounds.

Bio-inspired Transformations and Biomimetic Approaches

The bicyclo[4.2.1]nonane framework is a recurring structural motif in a variety of biologically active natural products, particularly terpenoids. acs.orgmdpi.com This natural prevalence suggests that bio-inspired and biomimetic approaches could be powerful strategies for the synthesis of complex molecules containing this scaffold.

Future research directions inspired by nature include:

Biomimetic Cascade Reactions: Designing synthetic cascades that mimic proposed biosynthetic pathways to construct the bicyclo[4.2.1]nonane core and elaborate it into complex natural product analogues.

Enzymatic Catalysis: Exploring the use of enzymes to perform selective transformations on the this compound skeleton. This could provide access to enantiopure compounds with high efficiency and selectivity.

Synthesis of Natural Product Analogues: Utilizing this compound as a versatile building block for the synthesis of novel analogues of biologically active natural products with the aim of improving their therapeutic properties.

The following table lists some natural products that feature the bicyclo[4.2.1]nonane skeleton.

| Natural Product Class | Example | Biological Activity | Reference |

| Terpenoids | Mediterraneols | Antitumor | mdpi.com |

| Terpenoids | Longifolene | - | mdpi.com |

| Terpenoids | Culmorin | - | mdpi.com |

| Terpenoids | Secolongifolenediol | Antitumor | mdpi.com |

Design of Next-Generation Materials Based on this compound Architectures

The rigid, three-dimensional structure of the bicyclo[4.2.1]nonane core makes it an attractive building block for the design of new materials with unique properties. While the use of bicyclic compounds in polymer science is established, the specific potential of this compound remains largely untapped. core.ac.uk A particularly interesting avenue for future research is the exploration of this compound in ring-opening metathesis polymerization (ROMP). For instance, the structurally related bicyclo[4.2.0]oct-1(8)-ene-8-carboxamides have been shown to undergo alternating ring-opening metathesis polymerization (AROMP) with cyclohexene (B86901) to produce alternating copolymers. nih.govacs.org

Future research in materials science could focus on:

Ring-Opening Metathesis Polymerization (ROMP): Investigating the polymerization of this compound and its functionalized derivatives to create novel polymers with tailored thermal, mechanical, and optical properties.

Development of Copolymers: Exploring the copolymerization of this compound with other cyclic olefins to produce a wide range of new polymeric materials.

Synthesis of Functional Materials: Incorporating functional groups into the bicyclo[4.2.1]nonane monomer to create polymers with specific functionalities for applications in areas such as drug delivery, sensing, and catalysis.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for Bicyclo[4.2.1]non-1(8)-ene, and how do reaction conditions influence product yield?

- Methodological Answer : Bicyclo[4.2.1]non-1(8)-ene can be synthesized via cycloaddition reactions, such as [6π + 2π] cycloadditions using cobalt-based catalysts under controlled temperatures (50–80°C) and inert atmospheres . Alternative methods include Ti(0)- or Ti(II)-mediated reductions of bicyclic ketones, where reaction time and stoichiometric ratios of Ti species critically affect stereoselectivity and yield (e.g., 70% yield for specific isomers) . Characterization via NMR and GC-MS is essential to confirm product purity and structural integrity .

Q. How is the structural configuration of Bicyclo[4.2.1]non-1(8)-ene validated experimentally?

- Methodological Answer : Advanced techniques such as X-ray crystallography and ¹H NMR with Eu(fod)₃ shift reagents are employed to resolve stereochemical ambiguities. For example, Eu(fod)₃ induces distinct chemical shifts in diastereomeric epoxides, enabling unambiguous assignment of Z/E configurations . Comparative analysis with model compounds (e.g., bicyclo[4.2.1]non-3-en-9-ol derivatives) further validates structural assignments .

Q. What nomenclature rules apply to bicyclic compounds like Bicyclo[4.2.1]non-1(8)-ene?

- Methodological Answer : Per IUPAC guidelines, bicyclic compounds are named based on bridgehead numbering and ring size. For Bicyclo[4.2.1]non-1(8)-ene, the numbering prioritizes the longest bridge (4 carbons), followed by secondary bridges (2 and 1 carbons). The double bond position (1(8)) avoids composite locants, adhering to standardized nomenclature practices .

Q. How does the compound’s thermal stability impact experimental design?

- Methodological Answer : Differential scanning calorimetry (DSC) reveals solid-solid phase transitions in bicyclic derivatives, with cis-isomers (e.g., 1R,6S configurations) exhibiting higher melting points and broader plastic ranges than trans-isomers . Stability tests under varying temperatures (e.g., 25–150°C) and inert conditions are critical for reaction planning and storage protocols.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for bicyclic compounds?

- Methodological Answer : Contradictions often arise from stereochemical complexity or impurities. A multi-technique approach is recommended:

- NMR : Use 2D experiments (COSY, NOESY) to confirm coupling networks and spatial proximity of protons .

- X-ray diffraction : Resolve absolute configurations for crystalline derivatives .

- Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to validate assignments .

Q. What experimental strategies optimize regioselectivity in bicyclo[4.2.1]non-1(8)-ene functionalization?

- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. For example:

- Electrophilic additions : Use Lewis acids (e.g., BF₃·Et₂O) to direct attacks to less hindered bridgehead positions .

- Catalytic hydrogenation : Selectivity for exo vs. endo double bonds can be tuned via catalyst choice (e.g., Pd/C vs. Wilkinson’s catalyst) .

- Kinetic vs. thermodynamic control : Monitor reaction progress via in-situ IR to isolate intermediates .

Q. How do computational methods enhance understanding of bicyclo[4.2.1]non-1(8)-ene’s reactivity?

- Methodological Answer : Molecular dynamics (MD) simulations predict conformational flexibility, while DFT calculations elucidate transition states for ring-opening or cycloaddition reactions. For example, bond dissociation energies (BDEs) for strained bridges explain preferential cleavage sites . Pair computational results with experimental kinetic data to refine mechanistic models.

Q. What protocols ensure reproducibility in synthesizing bicyclo[4.2.1]non-1(8)-ene derivatives?

- Methodological Answer :

- Standardized procedures : Document catalyst activation steps (e.g., degassing Ti species) and moisture-sensitive handling .

- Analytical validation : Report HPLC purity thresholds (>95%) and NMR integration ratios for key protons .

- Data transparency : Include raw spectral data and crystallographic CIF files in supplementary materials .

Key Recommendations for Researchers

- Literature review : Prioritize primary sources (e.g., An. Quim., J. Org. Chem.) over secondary databases .

- Experimental rigor : Adhere to IUPAC naming conventions and report synthetic yields with error margins .

- Data sharing : Use repositories like PubChem for spectral data and crystallographic archives for X-ray structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.